3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
CAS No.: 888461-90-3
Cat. No.: VC4933959
Molecular Formula: C21H13F3N2O5
Molecular Weight: 430.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888461-90-3 |
|---|---|
| Molecular Formula | C21H13F3N2O5 |
| Molecular Weight | 430.339 |
| IUPAC Name | 3-(furan-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C21H13F3N2O5/c22-21(23,24)31-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)30-18)26-19(27)16-6-3-11-29-16/h1-11H,(H,25,28)(H,26,27) |
| Standard InChI Key | FEBPTYDJXJWVSV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CO4 |
Introduction
3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. It features a benzofuran core, a fused bicyclic structure containing both benzene and furan rings, along with various functional groups that enhance its chemical properties and potential applications. The presence of the trifluoromethoxy group is particularly noteworthy as it can significantly influence the compound's reactivity and biological activity.
Chemical Formula and Molecular Weight
-
Molecular Formula: C₁₅H₁₂F₃N₃O₃
-
Molecular Weight: Approximately 345.26 g/mol
Structural Features
The compound includes a benzofuran core with a furan-2-amido group and a 4-(trifluoromethoxy)phenyl substituent. This structure suggests potential applications in medicinal chemistry, particularly in drug development targeting various diseases.
Synthesis
The synthesis of this compound can be approached through directed C–H arylation followed by transamidation chemistry. This method utilizes palladium catalysis for efficient arylation and a one-pot transamidation reaction to generate the desired amide product.
Potential Applications
Benzofurans are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of 3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide suggests potential applications in medicinal chemistry, particularly in drug development targeting various diseases.
Chemical Reactions and Mechanisms
This compound can participate in various chemical reactions typical for amides and heterocycles. The reactions often require specific conditions such as temperature control and solvent choice to optimize yield and selectivity. Experimental studies are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects, including binding affinity studies and cellular assays.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume